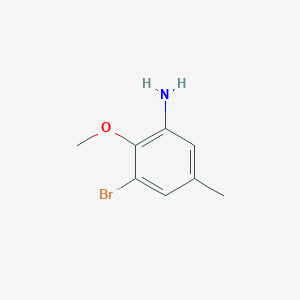
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a fluorophenoxy group attached to a benzene ring, which is further substituted with two cyano groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-fluorophenol with 1,2-dicyanobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-fluorophenol attacks the cyano-substituted benzene ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano groups to amines or other functional groups.
Substitution: The fluorine atom and cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes or imaging agents.
作用机制
The mechanism of action of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution or electron transfer processes. These interactions can influence the behavior of biological molecules or materials, leading to desired outcomes in research or industrial applications .
相似化合物的比较
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
4-Fluorophenylacetonitrile: Contains a similar fluorophenyl group but differs in the position and number of cyano groups.
3-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications
Uniqueness
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the fluorophenoxy group and the dicyano-substituted benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H7FN2O |
|---|---|
分子量 |
238.22 g/mol |
IUPAC 名称 |
3-(4-fluorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7FN2O/c15-11-4-6-12(7-5-11)18-14-3-1-2-10(8-16)13(14)9-17/h1-7H |
InChI 键 |
FVFWVXHFEWTVLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)F)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
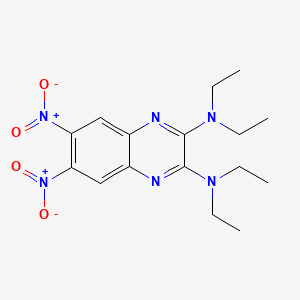
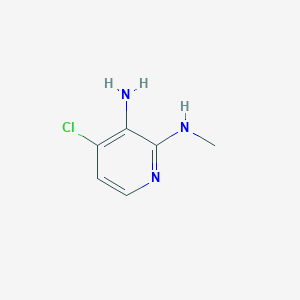
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)

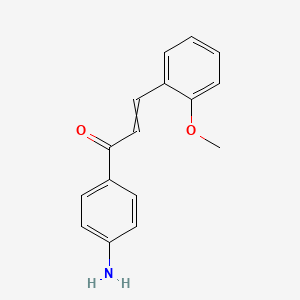

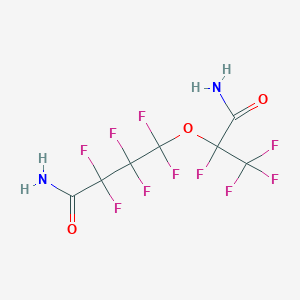
![5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469499.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate](/img/structure/B12469508.png)
